

# Comparative Analysis of PSB-KK1445 Cross-reactivity with GPR55 and GPR183

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## Compound of Interest

Compound Name: PSB-KK1445

Cat. No.: B2609066

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For Researchers, Scientists, and Drug Development Professionals: A Guide to the Selectivity of the GPR18 Agonist **PSB-KK1445**

This guide provides a comparative overview of the cross-reactivity of the potent and selective GPR18 agonist, **PSB-KK1445**, with the related G protein-coupled receptors GPR55 and GPR183. The data and methodologies presented are intended to assist researchers in evaluating the suitability of **PSB-KK1445** as a pharmacological tool for studying GPR18-mediated signaling.

## Executive Summary

**PSB-KK1445** is a recently developed agonist for the G protein-coupled receptor GPR18. Experimental evidence demonstrates a high degree of selectivity for GPR18 over other cannabinoid-like receptors, including GPR55 and GPR183. A key study by Mahardhika et al. (2024) determined that **PSB-KK1445** exhibits over 200-fold selectivity for GPR18 when compared to its activity at GPR55 and GPR183, as measured in  $\beta$ -arrestin recruitment assays. [1][2][3] This high selectivity makes **PSB-KK1445** a valuable tool for elucidating the physiological and pathophysiological roles of GPR18 with minimal off-target effects on GPR55 and GPR183.

## Quantitative Data Summary

The following table summarizes the selectivity profile of **PSB-KK1445** for its primary target, GPR18, in comparison to its activity at GPR55 and GPR183.

Compound	Primary Target	Agonist Potency (EC50) at hGPR18	Selectivity vs. hGPR55	Selectivity vs. hGPR183	Assay Type	Reference
PSB-KK1445	GPR18	45.4 nM	>200-fold	>200-fold	$\beta$ -arrestin recruitment	Mahardhika et al., 2024[1][2][3]

## Signaling Pathways Overview

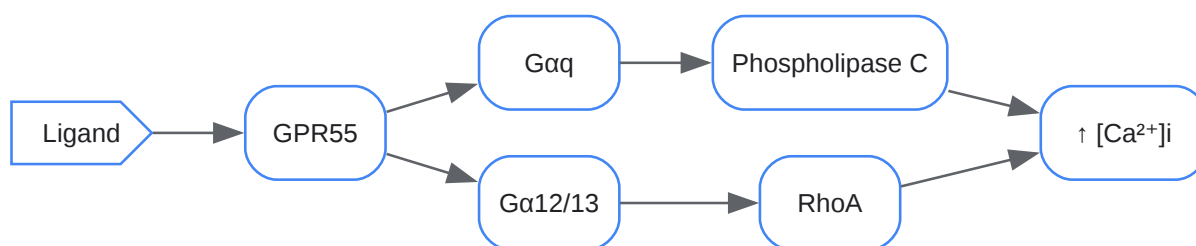
To understand the potential functional consequences of cross-reactivity, it is essential to consider the distinct signaling pathways activated by GPR18, GPR55, and GPR183.

**GPR18:** Primarily couples to  $G_{\alpha i/o}$  proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Like many GPCRs, it can also signal through  $\beta$ -arrestin pathways.

**GPR55:** Is known to couple to  $G_{\alpha q}$  and  $G_{\alpha 12/13}$  proteins.[2][3] Activation of GPR55 leads to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular calcium.[2][3] The  $G_{\alpha 12/13}$  pathway activates RhoA, influencing cytoskeletal dynamics.[2][4]

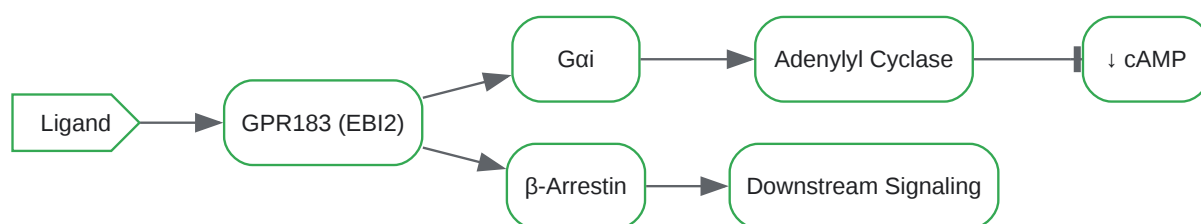
**GPR183 (EBI2):** Couples to  $G_{\alpha i}$ , leading to the inhibition of adenylyl cyclase. It is also known to signal through  $\beta$ -arrestin recruitment, which can mediate G protein-independent signaling cascades.

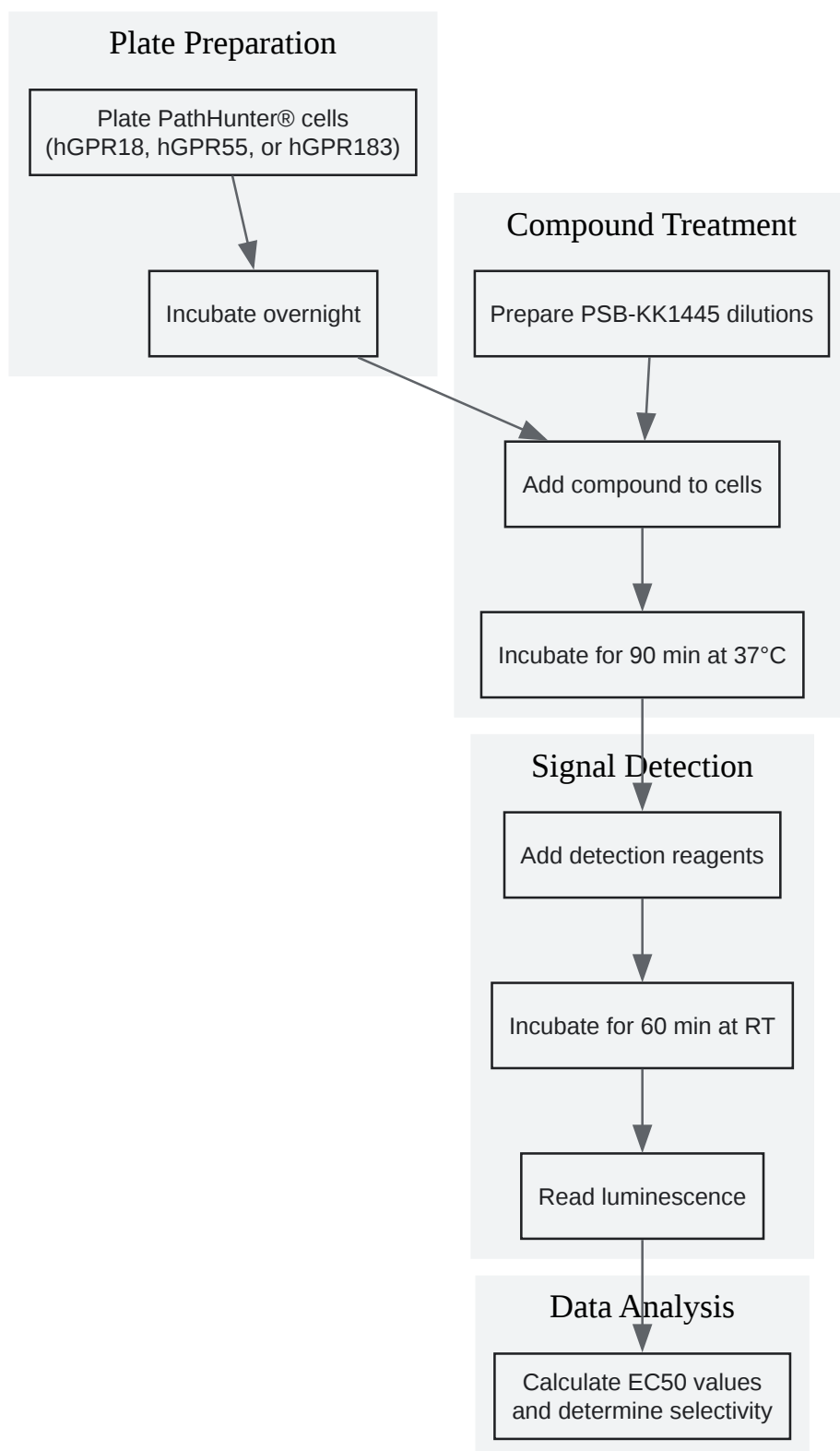
## Signaling Pathway Diagrams



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Caption: GPR55 Signaling Pathway.





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